Cas no 24331-71-3 (N,N-Dimethylpivalamide)

N,N-Dimethylpivalamide 化学的及び物理的性質
名前と識別子
-
- Propanamide,N,N,2,2-tetramethyl-
- N,N,2,2-tetramethylpropanamide
- NN-DIMETHYLPIVALAMIDE
- 2,2,N,N-tetramethylpropionamide
- N,N,2,2-Tetramethylpropionamide
- N,N-Dimethyl-pivalamid
- N,N-dimethyl-tert-butylamide
- N,N-Dimethyl-tert-butylcarboxamide
- Pivalinsaeure-dimethylamid
- Propanamide,N,N,2,2-tetramethyl
- SCHEMBL1106444
- MFCD00043644
- 2,2-Dimethylpropionic acid dimethylamide
- N, N, 2, 2-tetramethylpropanamide
- CS-0213402
- ZAA33171
- n,n-dimethyl-2,2-dimethylpropanamide
- 24331-71-3
- AR3353
- DTXSID30179071
- FT-0676007
- AKOS006243278
- N,N-Dimethylpivalamide
- 2,2,N,N-Tetramethyl-propionamide
- AS-45588
- DB-221465
-
- MDL: MFCD00043644
- インチ: InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
- InChIKey: RLVGHTRVYWUWSH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)N(C)C
計算された属性
- せいみつぶんしりょう: 129.11500
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 179.7±8.0 °C at 760 mmHg
- フラッシュポイント: 64.3±9.6 °C
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 20.31000
- LogP: 1.12070
- じょうきあつ: 0.9±0.3 mmHg at 25°C
N,N-Dimethylpivalamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Dimethylpivalamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N-Dimethylpivalamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D460218-1000mg |
N,N-Dimethylpivalamide |
24331-71-3 | 1g |
$87.00 | 2023-05-18 | ||
TRC | D460218-1g |
N,N-Dimethylpivalamide |
24331-71-3 | 1g |
$ 86.00 | 2023-09-07 | ||
1PlusChem | 1P00C1P9-1g |
N,N-Dimethylpivalamide |
24331-71-3 | 98% | 1g |
$86.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1256549-5g |
N,N-DIMETHYLPIVALAMIDE |
24331-71-3 | 95% | 5g |
$495 | 2025-03-01 | |
TRC | D460218-100mg |
N,N-Dimethylpivalamide |
24331-71-3 | 100mg |
$ 58.00 | 2023-09-07 | ||
Apollo Scientific | OR902440-1g |
N,N-Dimethylpivalamide |
24331-71-3 | 98% | 1g |
£140.00 | 2025-02-20 | |
Apollo Scientific | OR902440-5g |
N,N-Dimethylpivalamide |
24331-71-3 | 98% | 5g |
£410.00 | 2025-02-20 | |
Apollo Scientific | OR902440-10g |
N,N-Dimethylpivalamide |
24331-71-3 | 98% | 10g |
£620.00 | 2025-02-20 | |
Fluorochem | 094084-10g |
N,N-Dimethyl-2,2-dimethylpropanamide |
24331-71-3 | 95% | 10g |
£100.00 | 2022-03-01 | |
A2B Chem LLC | AF61277-50g |
N,N-Dimethylpivalamide |
24331-71-3 | 98 | 50g |
$395.00 | 2024-04-20 |
N,N-Dimethylpivalamide 関連文献
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1. Pentahalogeno-oxouranates(VI)Kenneth W. Bagnall,Jan G. H. du Preez,Barry J. Gellatly,John H. Holloway J. Chem. Soc. Dalton Trans. 1975 1963
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2. Conformational analysis in heteroaromatic carbonyl compounds. Part I. Radical anions of thiophen-2,5-dicarbaldehyde and related derivativesL. Lunazzi,G. F. Pedulli,M. Tiecco,C. Vincenzi,C. A. Veracini J. Chem. Soc. Perkin Trans. 2 1972 751
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3. Amide complexes of thorium(IV) and uranium(IV) carboxylatesKenneth W. Bagnall,Omar Velasquez Lopez J. Chem. Soc. Dalton Trans. 1976 1109
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4. Synthesis and reactions of t-butyltellurocarbonyloxyalkanesAnthony G. M. Barrett,Roger W. Read,Derek H. R. Barton J. Chem. Soc. Perkin Trans. 1 1980 2191
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5. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2000 2495
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6. Acyl derivatives of cyclic secondary amines. Part 2. Dynamic 1H and 13C nuclear magnetic resonance studies on bis- and tris-amides: equilibria of syn-anti interconversionAlan R. Katritzky,Ramiah Murugan,Hudson Luce,Ban Chin Chen,Wallace S. Brey,Michael C. Zerner J. Chem. Soc. Perkin Trans. 2 1987 1701
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7. Protection of primary amines as N-substituted 2,5-dimethylpyrrolesStephen P. Bruekelman,Susan E. Leach,G. Denis Meakins,Malcolm D. Tirel J. Chem. Soc. Perkin Trans. 1 1984 2801
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Vishal Kumar,Sanjeev Dhawan,Renu Bala,Sachin Balaso Mohite,Parvesh Singh,Rajshekhar Karpoormath Org. Biomol. Chem. 2022 20 6931
N,N-Dimethylpivalamideに関する追加情報
Introduction to N,N-Dimethylpivalamide (CAS No. 24331-71-3)
N,N-Dimethylpivalamide, a compound with the chemical formula C7H13NOS, is a derivative of pivalic acid and is widely recognized for its applications in pharmaceutical research and chemical synthesis. This compound is particularly noted for its role as an intermediate in the development of various bioactive molecules. The use of N,N-Dimethylpivalamide has garnered significant attention due to its structural properties and potential therapeutic applications.
The molecular structure of N,N-Dimethylpivalamide consists of a pivaloyl group attached to a dimethylamino group, which contributes to its reactivity and versatility in chemical reactions. This unique configuration makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical significance.
In recent years, there has been growing interest in the applications of N,N-Dimethylpivalamide in medicinal chemistry. Its ability to serve as a precursor for various pharmacologically active compounds has made it a subject of extensive research. For instance, studies have explored its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target specific biological pathways.
One of the most compelling aspects of N,N-Dimethylpivalamide is its utility in the development of novel drug candidates. Researchers have leveraged its structural framework to create molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. This has led to the discovery of several promising compounds that are currently undergoing further investigation in preclinical studies.
The chemical properties of N,N-Dimethylpivalamide also make it a valuable tool in synthetic organic chemistry. Its reactivity allows for the facile introduction of functional groups, enabling chemists to construct complex molecular architectures with precision. This has implications not only for drug development but also for the synthesis of materials with specialized properties.
In addition to its pharmaceutical applications, N,N-Dimethylpivalamide has been investigated for its potential role in agrochemical formulations. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are effective yet environmentally friendly. Such research aligns with global efforts to reduce the ecological impact of agricultural practices while maintaining productivity.
The synthesis of N,N-Dimethylpivalamide typically involves the reaction of pivaloyl chloride with dimethylaniline under controlled conditions. This reaction is straightforward yet requires careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and industrial applications.
Recent studies have also highlighted the importance of understanding the metabolic fate of N,N-Dimethylpivalamide in biological systems. By examining how this compound is processed by living organisms, researchers can gain insights into its potential toxicity and pharmacokinetic behavior. This information is crucial for designing safe and effective therapeutic agents.
The role of computational chemistry in studying N,N-Dimethylpivalamide cannot be overstated. Molecular modeling techniques have allowed researchers to predict the behavior of this compound in various chemical environments, thereby accelerating the discovery process. These computational tools are particularly valuable when experimental data is limited or expensive to obtain.
In conclusion, N,N-Dimethylpivalamide (CAS No. 24331-71-3) is a versatile compound with significant applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural properties and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new uses for this compound, its importance in science and industry is likely to grow even further.
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